molecular formula C21H17NO5 B12222609 4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12222609
M. Wt: 363.4 g/mol
InChI Key: QPTBVXYZTXRKJT-UHFFFAOYSA-N
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Description

4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that features a benzofuran moiety, a benzoxazepine ring, and a ketone functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, including the formation of the benzofuran and benzoxazepine rings. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The benzoxazepine ring can be synthesized through the reaction of appropriate amines with cyclic anhydrides, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The benzofuran and benzoxazepine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The compound may also induce apoptosis in cancer cells by disrupting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its combination of benzofuran and benzoxazepine rings, which may confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C21H17NO5

Molecular Weight

363.4 g/mol

IUPAC Name

4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C21H17NO5/c1-2-16-21(25)22(20(24)14-8-4-6-10-18(14)26-16)12-15(23)19-11-13-7-3-5-9-17(13)27-19/h3-11,16H,2,12H2,1H3

InChI Key

QPTBVXYZTXRKJT-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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